molecular formula C19H15N5 B1612870 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine CAS No. 55391-37-2

4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine

Cat. No.: B1612870
CAS No.: 55391-37-2
M. Wt: 313.4 g/mol
InChI Key: IITGLCXOYVZAHN-UHFFFAOYSA-N
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Description

4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine is a chemical compound known for its unique structure, which includes a triazole ring and two pyridine rings

Preparation Methods

The synthesis of 4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine typically involves the reaction of 1-benzyl-1H-1,2,4-triazole with pyridine derivatives under specific conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which is a one-pot synthesis . Industrial production methods may involve bulk custom synthesis and procurement to meet specific requirements .

Chemical Reactions Analysis

4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the triazole or pyridine rings.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, enhancing its stability and reactivity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine can be compared with other triazole derivatives, such as:

The uniqueness of 4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine lies in its specific structure, which allows for diverse applications and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(1-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5/c1-2-4-15(5-3-1)14-24-19(17-8-12-21-13-9-17)22-18(23-24)16-6-10-20-11-7-16/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITGLCXOYVZAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605087
Record name 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55391-37-2
Record name 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3,5-bis(4-pyridyl)-1,2,4-triazole (4.4 g., 0.02 mol) in dry tetrahydrofuran (200 ml.) is added 57% sodium hydride in mineral oil (1 g., 0.024 mol.) and the mixture is heated 45 minutes at reflux. The suspension is concentrated to a solid, N,N-dimethylformamide (70 ml.) and benzyl chloride (2.8 g., 0.022 mol.) are added. The mixture is stirred 0.5 hour at ambient temperature followed by 4 hours at steam bath temperature. The solution is concentrated to a gum, water is added and the material solidifies. After recrystallization from methylcyclohexane 1.4 g. of 1-benzyl-3,5-bis(4-pyridyl)-1,2,4-triazole, melting at 136°-138°C. is obtained.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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